Pyridine-2-yl-N-cyanoamidine
Overview
Description
Pyridine-2-yl-N-cyanoamidine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Extraction and Coordination Chemistry
Zinc(II) Extraction : Hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides, which include compounds similar to (Z)-N'-cyanopyridine-2-carboximidamide, are efficient extractants for zinc(II) from acidic chloride solutions. The study by Wojciechowska et al. (2017) highlights that the extraction abilities increase with the concentration of chloride ions, and N′-(2-ethylhexyloxy)pyridine-4-carboximidamide is particularly efficient, suggesting potential applications in metal recovery and environmental remediation Wojciechowska, K. Wieszczycka, & A. Wojciechowska, 2017.
Copper(II) Extraction : Similar compounds have also been used to extract copper(II) from chloride solutions, demonstrating the versatility of these carboximidamides in metal extraction technologies Wojciechowska, K. Wieszczycka, Przemysław Aksamitowski, & A. Wojciechowska, 2017.
Catalysis and Polymer Synthesis
- Copolymerization Catalyst : Azolyl carboximidamides, related to the compound , have been synthesized and used as ligands for Zn(II) and Cu(II) complexes. These complexes have been applied as catalysts for the copolymerization of carbon dioxide and epoxides, indicating the potential of (Z)-N'-cyanopyridine-2-carboximidamide derivatives in green chemistry and polymer synthesis Walther, K. Wermann, M. Lutsche, W. Günther, H. Görls, & E. Anders, 2006.
Material Science and Crystallography
Crystal Structure Analysis : The crystal structures of compounds closely related to (Z)-N'-cyanopyridine-2-carboximidamide have been analyzed to understand their intermolecular interactions, which can have implications for material science and the design of molecular devices Francois Eya’ane Meva, T. Prior, David J Evans, & Emmanuel Roland Mang, 2017.
Synthesis and Characterization of Polymorphs : Research into the synthesis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine using 2-cyanopyrimidine (a compound structurally related to (Z)-N'-cyanopyridine-2-carboximidamide) has provided insights into the formation of different polymorphs, which are essential for the development of new materials with specific properties Safin, Tumanov, Alicea A. Leitch, Jaclyn L. Brusso, Filinchuk, & Murugesu, 2015.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, it has been found to have inhibitory effects on 40 mM KCl-induced contraction and norepinephrine (NE)-induced contraction of rat aorta strips . This suggests that the compound may have vasodilatory action. Furthermore, it has been found to induce the greatest increase in 86 Rb + efflux among cyanoamidine series .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives have been used as pharmacophores for many molecules with significant biological and therapeutic value
Cellular Effects
Pyridine derivatives have been reported to possess various pharmacological activities
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
It is known that pyridine derivatives can be metabolized by bacteria
Properties
IUPAC Name |
N'-cyanopyridine-2-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYOLLIJRIQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-81-3 | |
Record name | N'-Cyano-2-pyridinecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.